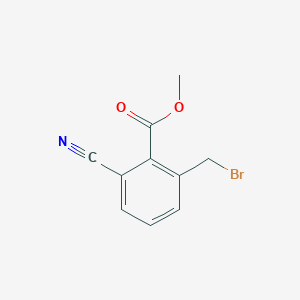

Methyl 2-(bromomethyl)-6-cyanobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(bromomethyl)-6-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9-7(5-11)3-2-4-8(9)6-12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXPMFZZUHOIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aryl Benzoate Derivatives in Organic Chemistry

Aryl benzoate (B1203000) derivatives, which are esters of benzoic acid and an aryl alcohol, represent a significant class of organic compounds. wikipedia.org Historically, benzoic acid and its derivatives have been recognized for their utility, ranging from food preservatives to precursors for industrial synthesis. wikipedia.org In the realm of organic chemistry, the benzoate scaffold is a fundamental structural motif found in numerous natural products and synthetically important molecules. ontosight.ai These derivatives are not merely passive frameworks; their electronic and steric properties can be finely tuned through substitution on the aromatic ring, influencing the reactivity of the entire molecule. ontosight.ai The inherent stability of the aromatic ring, coupled with the reactivity of the ester functionality and other substituents, makes aryl benzoates valuable intermediates in the synthesis of more complex structures, including pharmaceuticals and agrochemicals. smolecule.comgoogle.com Researchers have investigated benzoate derivatives for their potential as therapeutic agents and their roles in biological processes, underscoring their importance in medicinal chemistry. ontosight.ai

Strategic Importance of Bromomethyl and Cyano Functional Groups in Synthetic Design

The synthetic utility of Methyl 2-(bromomethyl)-6-cyanobenzoate is largely defined by its two key functional groups: the bromomethyl group and the cyano group. The specific placement of these groups on the aryl benzoate (B1203000) core creates a unique reactivity profile that synthetic chemists can exploit.

The bromomethyl group is a highly valuable functional handle in organic synthesis. As a derivative of an alkyl halide, the bromine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity is central to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The bromomethyl moiety facilitates nucleophilic substitution reactions with a diverse range of nucleophiles, including amines, thiols, and alcohols, enabling the straightforward introduction of various structural motifs. smolecule.com Furthermore, this group is a key participant in cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry for constructing complex molecular skeletons. researchgate.net The ability to readily convert the bromomethyl group into other functionalities makes it a cornerstone for the elaboration of molecular complexity. researchgate.net

The cyano group (or nitrile, -C≡N) is another exceptionally versatile functional group in synthetic design. fiveable.menih.gov Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring to which it is attached. nih.gov The cyano group's utility extends far beyond its electronic effects; it is a synthetic chameleon capable of being transformed into a variety of other important functional groups, including carboxylic acids, amides, and amines, through reactions like hydrolysis or reduction. fiveable.meresearchgate.net This capacity makes it a valuable precursor in multi-step syntheses. researchgate.net Moreover, the nitrile functionality can participate directly in cycloaddition reactions to construct heterocyclic rings and can act as a directing group in C-H bond functionalization reactions, guiding the introduction of new substituents to specific positions on a molecule. nih.govnih.gov This multifaceted reactivity makes the cyano group a strategic element in the synthesis of pharmaceuticals, agrochemicals, and functional materials. fiveable.me

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1022980-69-3 |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

Applications of Methyl 2 Bromomethyl 6 Cyanobenzoate in Advanced Organic Synthesis Research

Role as a Versatile Synthetic Building Block in Multistep Synthesis

The utility of Methyl 2-(bromomethyl)-6-cyanobenzoate as a versatile synthetic building block stems from the distinct reactivity of its three primary functional groups. This multifunctionality allows for its incorporation into complex, multistep synthetic sequences where each functional group can be addressed selectively under different reaction conditions.

The most reactive site is the bromomethyl group (-CH₂Br), which functions as a potent electrophile. It readily participates in nucleophilic substitution reactions (Sₙ2), enabling the straightforward introduction of a wide array of functionalities. This includes the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, making it a key component for molecular elaboration.

The cyano (-C≡N) and methyl ester (-COOCH₃) groups are comparatively less reactive under the conditions used to modify the bromomethyl group. However, they are valuable for subsequent transformations. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic systems. The methyl ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing further avenues for diversification. This tiered reactivity is crucial for its role in multistep synthesis, allowing chemists to build molecular complexity in a controlled and predictable manner.

Table 1: Reactivity and Synthetic Potential of Functional Groups in this compound

| Functional Group | Type of Reactivity | Potential Transformations |

|---|---|---|

| Bromomethyl (-CH₂Br) | Electrophilic | Nucleophilic substitution (Sₙ2) with amines, alcohols, thiols, carbanions. |

| Cyano (-C≡N) | Electrophilic/Nucleophilic | Hydrolysis (to -COOH or -CONH₂), Reduction (to -CH₂NH₂), Cycloadditions. |

| Methyl Ester (-COOCH₃) | Electrophilic | Hydrolysis (to -COOH), Reduction (to -CH₂OH), Amidation (to -CONHR). |

Synthesis of Complex Organic Molecules and Scaffolds

The unique arrangement of functional groups on the this compound scaffold makes it an adept precursor for the synthesis of intricate organic molecules, particularly those containing heterocyclic and polycyclic aromatic systems.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of natural products and pharmaceutical agents. nih.goveurekaselect.comfrontiersin.org this compound serves as a valuable starting material for the assembly of such frameworks, including quinolines and pyrimidines.

The synthesis of quinoline (B57606) derivatives, for instance, can be envisioned through pathways like the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. nih.gov While not a direct Friedländer substrate, this compound can be transformed into a suitable intermediate. For example, reaction with an amine followed by intramolecular cyclization involving the cyano group can lead to fused heterocyclic systems. The synthesis of quinolines is a subject of extensive research due to their presence in pharmacologically active compounds. researchgate.netnih.govmdpi.com

Similarly, the construction of pyrimidine (B1678525) derivatives, another critical class of heterocycles in medicinal chemistry, can be approached using this building block. nih.govorganic-chemistry.orgamegroups.org The synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a similar nitrogen-containing reagent. The functional groups on this compound can be chemically manipulated to generate precursors suitable for pyrimidine ring formation. For example, the bromomethyl group allows for linkage to a component that can subsequently react with the cyano group to close the pyrimidine ring.

Table 2: Application in Heterocycle Synthesis

| Target Heterocycle | General Synthetic Strategy | Role of this compound |

|---|---|---|

| Quinolines | Cyclocondensation Reactions | Serves as a precursor to ortho-functionalized anilines or related intermediates required for ring closure. |

| Pyrimidines | Condensation Reactions | Provides a scaffold that can be elaborated to form a three-carbon unit for condensation with urea (B33335) or guanidine (B92328) derivatives. amegroups.org |

The synthesis of condensed or fused aromatic systems is another significant application of this reagent. The construction of a quinoline ring, as discussed previously, is a prime example of forming a condensed aromatic system, where a benzene (B151609) ring is fused to a pyridine (B92270) ring. The inherent aromatic core of this compound serves as the foundation upon which additional rings can be built.

Strategies for ring annulation often involve an intramolecular cyclization step. The bromomethyl group can be used to tether a side chain to the aromatic ring, and a subsequent reaction, often promoted by a Lewis acid or a transition metal catalyst, can induce cyclization between the side chain and another position on the aromatic ring or a functional group, leading to the formation of a new fused ring. The cyano and ester groups can direct or participate in these cyclization reactions, expanding the range of possible condensed systems that can be synthesized.

Precursor in Medicinal Chemistry Research and Drug Lead Synthesis (Synthetic Aspects)

In the realm of medicinal chemistry, the focus is on the design and synthesis of molecules that can interact with biological targets. The structural features of this compound make it an important precursor for creating novel molecular scaffolds intended for drug discovery programs. eurekaselect.comfrontiersin.orgnih.gov

A key goal in medicinal chemistry is the creation of "drug-like" scaffolds—core molecular structures that can be systematically modified to optimize pharmacological properties. Quinoline and pyrimidine rings are considered "privileged scaffolds" because they appear in a multitude of approved drugs. nih.govnih.gov

This compound is a valuable tool for accessing these scaffolds. Its utility lies in the ability to generate libraries of compounds with "tunable properties." By reacting the bromomethyl group with a diverse set of nucleophiles, chemists can introduce a wide range of substituents. Subsequent modifications of the cyano and ester groups further increase the structural diversity. This systematic variation allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing a successful drug candidate.

The synthesis of analogues of known pharmacologically active compounds is a common strategy in drug discovery to identify new drug leads with improved properties. organic-chemistry.org this compound and its isomers serve as key intermediates in the synthesis of such analogues. For example, the related compound Methyl 3-(bromomethyl)-2-cyanobenzoate is utilized as a key intermediate in the synthesis of compounds with potential anticancer properties, such as quinazoline (B50416) derivatives. smolecule.com This highlights the role of this class of reagents in accessing complex heterocyclic systems that are of significant interest in pharmacology. The ability to use this compound to build core structures like quinolines and pyrimidines allows researchers to prepare novel analogues of existing drugs for further investigation. nih.govorganic-chemistry.org

Contributions to Agrochemical Research (Synthetic Pathways)

This compound serves as a versatile building block in the synthesis of complex molecules targeted for agrochemical applications. Its utility stems from the presence of multiple reactive sites: the bromomethyl group, the cyano moiety, and the methyl ester. These functional groups allow for a variety of chemical transformations, making it a valuable intermediate in the construction of novel pesticides, including fungicides and herbicides.

The primary role of the bromomethyl group is to act as an electrophile, enabling the introduction of the substituted benzyl (B1604629) fragment into a larger molecular scaffold through nucleophilic substitution reactions. This is a common strategy in the synthesis of biologically active compounds. For instance, in the development of new fungicides and herbicides, the formation of ether or carbon-carbon bonds via alkylation of phenols, alcohols, or carbanions with a benzyl bromide derivative is a key step.

Table 1: Plausible Synthetic Pathway for a Hypothetical Agrochemical

| Step | Reactants | Reagents and Conditions | Product | Purpose of Transformation |

| 1 | This compound, Heterocyclic thiol (e.g., a triazole thiol) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Methyl 2-(((heterocyclyl)thio)methyl)-6-cyanobenzoate | Introduction of a toxophoric heterocyclic moiety known for fungicidal activity. |

| 2 | Product from Step 1 | Aqueous NaOH, then HCl | 2-(((heterocyclyl)thio)methyl)-6-cyanobenzoic acid | Hydrolysis of the methyl ester to a carboxylic acid to modulate solubility and for further derivatization. |

| 3 | Product from Step 2 | Thionyl chloride, then an aniline (B41778) derivative | N-aryl-2-(((heterocyclyl)thio)methyl)-6-cyanobenzamide | Formation of an amide linkage, a common feature in many modern pesticides that can enhance efficacy and selectivity. |

Potential Applications in Material Science and Polymer Chemistry

The unique trifunctional nature of this compound also suggests its potential as a monomer or a precursor for the synthesis of functional polymers and advanced materials. The combination of a reactive benzylic bromide, an electron-withdrawing cyano group, and a methyl ester on an aromatic ring offers several avenues for polymerization and material design.

The bromomethyl group is a key feature for initiating or participating in various polymerization reactions. For instance, it can be used as an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers with specific molecular weights and low polydispersity. cmu.edu By initiating the polymerization of vinyl monomers, block copolymers with tailored properties can be synthesized.

Another potential application is in polycondensation reactions. The bromomethyl group can react with difunctional nucleophiles, such as bisphenols or diamines, to form polyethers or polyamines, respectively. The rigidity of the benzene ring and the polarity of the cyano and ester groups would be incorporated into the polymer backbone, influencing the material's thermal and mechanical properties.

Furthermore, the functional groups on the aromatic ring can be chemically modified either before or after polymerization to impart specific properties to the resulting material. For example, the cyano group can be hydrolyzed to a carboxylic acid, which can then be used for cross-linking or for introducing ionic character to the polymer. The ester group can be transesterified with other alcohols to modify the polymer's solubility and thermal behavior.

Table 2: Potential Polymerization Pathways and Material Applications

| Polymerization Method | Role of this compound | Potential Monomers | Resulting Polymer Type | Potential Applications |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Styrene, Acrylates, Methacrylates | Well-defined block or graft copolymers | Specialty coatings, adhesives, drug delivery systems. cmu.edu |

| Polycondensation | Monomer | Bisphenols, Diamines | Polyethers, Polyamines | High-performance engineering plastics, membranes. |

| Post-polymerization modification | Precursor to a functional monomer | N/A | Functionalized polymers | Ion-exchange resins, stimuli-responsive materials. |

The presence of the cyano group is particularly interesting for applications in materials science. Polymers containing cyano groups often exhibit high thermal stability and unique dielectric properties. google.com For instance, cyanate (B1221674) ester resins are known for their excellent performance in high-frequency electronic applications due to their low dielectric constant and loss tangent. google.commdpi.com While this compound is not a cyanate ester, the incorporation of the cyano-substituted benzene ring into a polymer backbone could lead to materials with desirable electronic or optical properties. The synthesis of polymers with pendant functional groups is a significant area of research for creating materials with tailored functionalities for biomedical applications and beyond. nih.gov The structure of this compound makes it a candidate for the development of such advanced functional polymers.

Spectroscopic and Structural Elucidation of Methyl 2 Bromomethyl 6 Cyanobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the structure of organic molecules by mapping the carbon-hydrogen framework.

Proton (¹H) NMR for Proton Environment Analysis

The ¹H NMR spectrum of Methyl 2-(bromomethyl)-6-cyanobenzoate is expected to reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule: the aromatic protons, the benzylic protons of the bromomethyl group, and the protons of the methyl ester group.

The aromatic region would likely display a complex multiplet system due to the three adjacent protons on the benzene (B151609) ring. Based on typical chemical shifts for substituted benzenes, the proton situated between the cyano and bromomethyl groups would be the most deshielded. The other two aromatic protons would appear as a doublet and a triplet, with coupling constants characteristic of ortho and meta coupling.

The bromomethyl (-CH₂Br) protons are expected to appear as a sharp singlet. These protons are significantly deshielded due to the electronegativity of the adjacent bromine atom and the aromatic ring. The methyl ester (-OCH₃) protons would also produce a singlet, typically found in a more upfield region of the spectrum compared to the bromomethyl and aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (3H) | 7.5 - 8.0 | Multiplet | 3H |

| -CH₂Br (2H) | ~4.9 | Singlet | 2H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The spectrum is expected to show ten signals in total. The carbonyl carbon of the ester group would appear at the most downfield position. The six aromatic carbons would have distinct chemical shifts influenced by their respective substituents (ester, cyan, and bromomethyl groups). The carbon of the cyano group (-C≡N) has a characteristic chemical shift in the 115-120 ppm range. The carbon of the bromomethyl group (-CH₂Br) would be found further upfield, followed by the methyl ester carbon (-OCH₃), which is typically the most shielded carbon atom in this molecule aside from any solvent or reference signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165 - 170 |

| Aromatic C-CN | 135 - 140 |

| Aromatic C-CH₂Br | 133 - 138 |

| Aromatic C-COOCH₃ | 130 - 135 |

| Aromatic CH | 128 - 132 |

| C≡N (Cyano) | 115 - 120 |

| -OCH₃ (Methyl) | 52 - 55 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would be instrumental in assigning the coupled aromatic protons, showing correlations between the adjacent protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, the -CH₂Br proton singlet to the bromomethyl carbon signal, and the -OCH₃ proton singlet to the methyl carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for determining the molecular weight of thermally labile or polar molecules. For this compound (molecular formula C₁₀H₈BrNO₂), the molecular weight is 254.08 g/mol .

In positive-ion mode ESI-MS, the compound would likely be detected as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. A key feature of the mass spectrum would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two major peaks of almost equal intensity separated by 2 mass units (e.g., for [M+H]⁺, peaks at m/z 253.98 and 255.98).

Table 3: Predicted ESI-MS Data for this compound

| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

|---|---|---|

| [M+H]⁺ | 253.98 | 255.98 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for confirming both the purity and identity of a synthesized compound. rsc.org

In an LC-MS analysis of a sample of this compound, a pure sample would ideally show a single chromatographic peak at a specific retention time under defined column and mobile phase conditions. The mass spectrometer detector would then provide a mass spectrum for the substance eluting at that peak. The spectrum should match the expected ESI-MS data, including the correct molecular ion masses and the characteristic bromine isotopic pattern, thereby confirming the identity of the compound. The absence of other significant peaks in the chromatogram would indicate a high level of purity. For structurally similar compounds, derivatization is sometimes required to enhance ionization and detection sensitivity. rsc.org

Fragmentation Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion ([M]⁺•) and various fragment ions. The fragmentation pattern is highly characteristic of the molecule's structure.

For this compound (Molecular Weight: 254.08 g/mol ), the fragmentation process is guided by the presence of several key functional groups: the ester, the bromomethyl group, and the aromatic ring. The stability of the resulting fragments dictates the observed peaks in the mass spectrum.

Key fragmentation pathways for this compound are predicted to include:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the C-O bond in the ester group results in a prominent peak at m/z 223/225, corresponding to the [M - 31]⁺ ion. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks of nearly equal intensity separated by two mass units.

Loss of the entire methoxycarbonyl group (•COOCH₃): This cleavage would yield a fragment at m/z 195/197.

Loss of a bromine atom (•Br): Cleavage of the C-Br bond is a common fragmentation pathway for bromo-compounds, leading to a fragment ion at m/z 174. This fragment, [M - 79/81]⁺, would be a singlet peak as the isotopic bromine is lost.

Alpha-cleavage of the bromomethyl group: The formation of the stable cyanobenzoyl cation could occur through the loss of the •CH₂Br radical, resulting in a peak at m/z 130.

Formation of a tropylium-like ion: Rearrangement of the benzyl-type cation [M - Br]⁺ could lead to the formation of a stable tropylium (B1234903) ion, which is a common feature in the mass spectra of compounds containing a benzyl (B1604629) group. libretexts.org

These predicted fragmentation patterns provide a molecular fingerprint that can be used to confirm the structure of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 254/256 | [C₁₀H₈BrNO₂]⁺• | Molecular Ion |

| 223/225 | [M - OCH₃]⁺ | •OCH₃ |

| 174 | [M - Br]⁺ | •Br |

| 130 | [M - CH₂Br]⁺ | •CH₂Br |

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations (stretching and bending) of the molecular bonds. Each type of bond and functional group absorbs at a characteristic frequency (or wavenumber, typically expressed in cm⁻¹).

The IR spectrum of this compound is expected to display several distinct absorption bands corresponding to its constituent functional groups. Analysis of related structures such as Methyl 2-bromobenzoate (B1222928) and other aromatic esters allows for the confident assignment of these bands. chemicalbook.comdocbrown.info

Nitrile (C≡N) Stretching: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹. The presence of this band is a strong indicator of the cyano group.

Ester Carbonyl (C=O) Stretching: A very strong, sharp peak is anticipated between 1715-1735 cm⁻¹. This is one of the most characteristic absorptions in the IR spectrum and confirms the presence of the ester functional group.

Aromatic C=C Stretching: The benzene ring will give rise to several medium-to-weak absorptions in the 1450-1600 cm⁻¹ region.

Ester C-O Stretching: Two distinct stretching vibrations for the C-O bonds of the ester group are expected. The C(=O)-O stretch typically appears as a strong band between 1200-1300 cm⁻¹, while the O-CH₃ stretch is found between 1000-1100 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and bromomethyl groups will appear just below 3000 cm⁻¹.

C-Br Stretching: The vibration associated with the carbon-bromine bond is typically found in the fingerprint region of the spectrum, usually between 500-650 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| 3100-3000 | Aromatic C-H | Stretch |

| 2990-2850 | Aliphatic C-H | Stretch |

| 2240-2220 | Nitrile (C≡N) | Stretch |

| 1735-1715 | Ester (C=O) | Stretch |

| 1600-1450 | Aromatic C=C | Stretch |

| 1300-1200 | Ester C-O | Stretch |

| 650-500 | C-Br | Stretch |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of a compound.

For a compound like this compound, obtaining suitable single crystals would allow for a detailed structural analysis. The process involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map of the molecule can be constructed, revealing the exact position of each atom.

While a specific crystal structure for this compound is not publicly available, analysis of structurally related compounds provides insight into the type of data that would be obtained. For example, the crystallographic study of a complex cyanophenyl derivative, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, revealed detailed structural parameters. researchgate.net Such a study on this compound would precisely define the planarity of the benzene ring and the spatial orientation of the three substituents (ester, cyanomethyl, and bromine), including the dihedral angles between them. This information is crucial for understanding intermolecular interactions in the solid state, such as packing forces and potential hydrogen bonding.

Table 3: Illustrative Data Obtainable from X-ray Crystallography

| Parameter | Information Provided | Example Data (from a related structure researchgate.net) |

| Crystal System | The basic geometric shape of the unit cell | Monoclinic |

| Space Group | The symmetry elements of the unit cell | C2/c |

| Unit Cell Dimensions (a, b, c, β) | The size and angles of the repeating unit | a = 12.30 Å, b = 9.70 Å, c = 24.81 Å, β = 94.86° |

| Bond Lengths | The distance between two bonded atoms | C-C (aromatic) ~1.39 Å, C≡N ~1.14 Å |

| Bond Angles | The angle between three connected atoms | C-C-C (aromatic) ~120° |

| Torsion Angles | The dihedral angle between four connected atoms | Defines the conformation of substituents |

Chromatographic Techniques (e.g., HPLC, Column Chromatography) for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. Column chromatography and High-Performance Liquid Chromatography (HPLC) are routinely used in synthetic chemistry.

Column Chromatography is a preparative technique used to purify compounds on a larger scale. For the purification of this compound, silica (B1680970) gel would likely be used as the stationary phase. The crude product would be loaded onto the column and eluted with a solvent system of appropriate polarity. A non-polar/polar solvent mixture, such as petroleum ether and ethyl acetate (B1210297), is commonly employed. For instance, a positional isomer, Methyl 2-bromomethyl-4-cyanobenzoate, has been successfully purified using a gradient of 0% to 5% ethyl acetate in petroleum ether on a silica gel column. chemicalbook.com The separation is based on the differential adsorption of the compound and its impurities to the silica gel. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography, TLC) to isolate the pure product.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical technique used to determine the purity of a sample and to quantify impurities. For purity assessment of this compound, a reversed-phase HPLC method would be suitable. This typically involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively separate the target compound from any starting materials, by-products, or degradation products. UV detection is appropriate due to the presence of the aromatic ring, which absorbs UV light. A similar methodology has been developed for the determination of the related compound 2-cyano-4'-bromomethyl biphenyl, utilizing a C18 column with a mobile phase of acetonitrile and a pH 3.2 buffer, with UV detection at 258 nm. researchgate.net The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 4: Typical Chromatographic Conditions for Analysis and Purification

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (gradient) | Preparative Purification |

| HPLC | C18 (Reversed-Phase) | Acetonitrile / Water (with buffer) | Purity Assessment & Quantification |

Computational Chemistry and Molecular Modeling of Methyl 2 Bromomethyl 6 Cyanobenzoate

Quantum Chemical Calculations: A Path to Understanding Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic nature of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like Methyl 2-(bromomethyl)-6-cyanobenzoate, DFT calculations could provide valuable information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting the molecule's reactivity towards nucleophiles and electrophiles. Furthermore, DFT can be used to calculate electrostatic potential maps, which would highlight the electron-rich and electron-deficient regions of the molecule, offering clues about its intermolecular interactions. However, no specific DFT studies on this compound have been published.

Ab Initio Molecular Orbital (MO) Calculations for Reaction Mechanisms

Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, are powerful tools for elucidating reaction mechanisms. These calculations could be employed to map the potential energy surface for reactions involving this compound, such as nucleophilic substitution at the bromomethyl group. By locating transition states and calculating activation energies, one could predict the feasibility and stereochemical outcome of various reactions. To date, such detailed mechanistic studies for this compound are absent from the literature.

Conformational Analysis and Energy Minima Identification

The presence of the bromomethyl and methyl ester groups introduces conformational flexibility to this compound. A comprehensive conformational analysis would involve systematically exploring the different spatial arrangements of these groups to identify the most stable, low-energy conformers. Such studies are vital as the reactivity and spectroscopic properties of a molecule can be highly dependent on its preferred conformation. Computational methods can be used to calculate the relative energies of different conformers, thereby predicting their population distribution at a given temperature. nih.gov Regrettably, a specific conformational analysis for this molecule has not been reported.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its accessible conformational space. This would provide a more realistic picture of the molecule's flexibility and how it might behave in different solvent environments. Such simulations are computationally intensive and have not yet been applied to this compound.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical models that correlate the chemical structure of a molecule with its reactivity or physical properties. To develop a QSRR/QSPR model that includes this compound, a dataset of related compounds with known experimental data would be required. Molecular descriptors, calculated from the 2D or 3D structure of the molecules, would then be used to build a mathematical model that can predict the properties of new compounds, including the title compound. The development of such predictive models is a significant undertaking and has not been specifically performed for this class of compounds.

Prediction of Spectroscopic Parameters

Computational chemistry can be a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. Comparing these predicted spectra with experimental data can help to confirm the structure of the molecule and provide a more detailed understanding of its electronic and vibrational properties. While the general methodology for such predictions is well-established, specific computational spectroscopic studies on this compound are not available.

Future Directions and Emerging Research Avenues for Methyl 2 Bromomethyl 6 Cyanobenzoate Research

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The conventional synthesis of benzylic bromides, including analogs of Methyl 2-(bromomethyl)-6-cyanobenzoate, often involves radical bromination of the corresponding methylarene. A typical laboratory-scale synthesis might employ reagents like N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a chlorinated solvent like carbon tetrachloride. chemicalbook.com While effective, these methods present environmental and safety concerns, including the use of hazardous reagents and solvents.

Future research will prioritize the development of greener synthetic alternatives. Key areas of investigation will include:

Catalytic C-H Activation: Direct, late-stage functionalization of the methyl group of a precursor like Methyl 2-methyl-6-cyanobenzoate using transition metal catalysis could bypass the need for stoichiometric brominating agents, improving atom economy.

Benign Solvents: Replacing chlorinated solvents with more environmentally friendly options such as ionic liquids, supercritical fluids, or water-based systems is a critical goal. uniroma1.it

Photochemical Methods: Light-mediated reactions, potentially using photoredox catalysis, could offer milder conditions and reduce the reliance on thermal initiators.

Flow Chemistry: Continuous flow processes can enhance safety, improve reaction control, and allow for more efficient scale-up compared to traditional batch processing, thereby contributing to a more sustainable manufacturing protocol.

The table below outlines a comparison between traditional and potential green synthetic approaches.

| Feature | Traditional Method (e.g., NBS/AIBN) | Potential Green Alternative |

| Brominating Agent | N-bromosuccinimide (stoichiometric) | Catalytic HBr with an oxidant (e.g., H₂O₂) |

| Solvent | Carbon Tetrachloride (CCl₄) | Ethyl acetate (B1210297), acetonitrile (B52724), or solvent-free |

| Initiator | AIBN (thermal) | Visible light (photocatalysis) or electrochemistry |

| Process Type | Batch | Continuous Flow |

| Waste Profile | Halogenated organic waste, succinimide | Water, reduced catalyst amount |

Chemo- and Regioselective Transformations for Complex Molecular Architectures

The presence of three distinct functional groups in this compound provides a rich landscape for selective chemical transformations. The primary research challenge and opportunity lie in controlling the chemo- and regioselectivity of reactions to access complex molecular scaffolds without the need for extensive protecting group manipulations.

The benzylic bromide is the most reactive site, acting as a potent electrophile for SN2 reactions with a wide range of nucleophiles (amines, alcohols, thiols, carbanions). The ester and cyano groups are less reactive under these conditions but can be transformed under different circumstances (e.g., hydrolysis, reduction, or cycloaddition).

Future research will likely focus on:

Orthogonal Reactivity: Developing reaction conditions that allow for the sequential functionalization of each site. For instance, a soft nucleophile could first displace the bromide, followed by harsh basic or acidic hydrolysis of the ester, and finally, reduction or elaboration of the cyano group.

Domino and Tandem Reactions: Designing one-pot reactions where an initial reaction at the bromomethyl site triggers a subsequent intramolecular cyclization involving the cyano or ester group. A prime example is the synthesis of isoindolinone scaffolds. organic-chemistry.orgnih.gov

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The structure of this compound makes it an ideal building block for integration into automated synthesis and high-throughput experimentation (HTE) platforms. Its ability to readily react with diverse nucleophiles allows for the rapid generation of large chemical libraries.

Emerging research avenues in this area include:

Library Synthesis: Utilizing robotic liquid handlers to perform parallel reactions in microtiter plates, combining this compound with a large array of primary and secondary amines to generate extensive libraries of substituted isoindolinones or other heterocyclic systems.

Reaction Optimization: Employing HTE to rapidly screen catalysts, solvents, and reaction conditions to optimize transformations, such as developing novel catalytic methods for its use.

Drug and Materials Discovery: The generated libraries can be directly screened for biological activity (e.g., enzyme inhibition, receptor binding) or for desired material properties, accelerating the discovery process.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

Beyond classical nucleophilic substitution, future research will explore novel reactivity patterns of this compound. The application of modern catalytic methods could unlock new synthetic pathways.

Potential areas for exploration include:

Transition Metal Cross-Coupling: While the benzylic bromide is not a typical substrate for palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira, related coupling reactions (e.g., Kumada, Negishi) with organometallic reagents could be developed to form new carbon-carbon bonds.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis can be used to generate a benzyl (B1604629) radical from the C-Br bond under mild conditions. This radical could then participate in various C-C and C-heteroatom bond-forming reactions that are complementary to ionic pathways.

Cyano Group Transformations: Investigating catalytic transformations of the nitrile group, such as cycloaddition reactions to form tetrazoles or transition-metal-catalyzed additions to generate complex nitrogen-containing heterocycles.

Advanced Functionalization for Tailored Material Properties

The unique electronic and structural features of this compound make it a promising candidate for the functionalization of materials. Its rigid aromatic core, combined with polar cyano and ester groups, can impart specific properties to polymers, surfaces, or nanoparticles.

Future research directions may involve:

Polymer Post-Functionalization: Grafting the molecule onto existing polymer backbones via its reactive bromomethyl handle. The pendant cyano and ester groups could then be used to tune surface energy, refractive index, or dielectric properties.

Surface Modification: Anchoring the molecule to surfaces (e.g., silica (B1680970), gold) to create well-defined monolayers. These functionalized surfaces could be used in sensor applications, chromatography, or as platforms for controlling cell adhesion.

Synthesis of Novel Monomers: Using the molecule as a starting point to synthesize more complex monomers for polymerization, leading to new materials with tailored optical or electronic properties.

Design of New Synthetic Pathways for Biologically Relevant Scaffolds

Perhaps the most immediate and promising future application of this compound is in the synthesis of biologically active molecules, particularly nitrogen-containing heterocycles. smolecule.com

A key target is the isoindolinone scaffold, which is a core structure in many pharmaceuticals. The reaction of this compound with a primary amine leads to an intermediate that can readily cyclize to form a 7-cyanoisoindolinone derivative. This provides a direct and efficient route to a class of compounds with known biological activities. For instance, the structurally related compound Lenalidomide, a major anticancer drug, features a modified isoindolinone core, highlighting the therapeutic relevance of this scaffold. google.com

Future research will focus on:

Medicinal Chemistry Campaigns: Using this molecule as a key building block to synthesize libraries of novel isoindolinones and related heterocycles for screening against various biological targets, including enzymes and receptors. smolecule.com

Synthesis of Natural Product Analogs: Applying the reactivity of the compound to construct key intermediates for the total synthesis or analog synthesis of complex natural products.

Development of Bioactive Probes: Creating derivatives that can be used as chemical probes to study biological pathways or as intermediates for the synthesis of imaging agents.

The table below summarizes the potential reactions of the compound's functional groups in the synthesis of relevant scaffolds.

| Functional Group | Reaction Type | Potential Product Scaffold | Biological Relevance |

| Benzylic Bromide | Nucleophilic Substitution / Cyclization (with amines) | Isoindolinones | Anticancer, Anti-inflammatory smolecule.comgoogle.com |

| Cyano Group | Reduction | Aminomethyl-substituted aromatics | Precursors for further derivatization |

| Cyano Group | [3+2] Cycloaddition (with azides) | Tetrazoles | Bioisosteres for carboxylic acids |

| Ester Group | Amidation | Benzamides | Common pharmacophore |

| Ester Group | Reduction | Benzylic alcohols | Synthetic intermediates |

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing Methyl 2-(bromomethyl)-6-cyanobenzoate?

- Methodology : A plausible approach involves bromination of a pre-functionalized benzoate precursor. For example, starting with methyl 6-cyano-2-methylbenzoate, bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) can introduce the bromomethyl group. Alternatively, directed ortho-metalation strategies using LDA or Grignard reagents could position the bromomethyl group regioselectively. Ensure anhydrous conditions to prevent hydrolysis of the ester or cyano groups .

- Key Considerations : Monitor reaction progress via TLC or HPLC, as over-bromination or side reactions (e.g., cyano group reduction) may occur.

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodology :

- NMR Spectroscopy : and NMR can confirm the presence of the bromomethyl (δ ~4.3–4.7 ppm for CHBr) and cyano groups (no direct proton signal; inferred via IR).

- HPLC-MS : Use reverse-phase HPLC with UV detection (λ = 220–260 nm) and mass spectrometry to verify molecular weight (CHBrNO; MW = 254.08 g/mol) .

- Elemental Analysis : Confirm Br and N content to assess purity (>97% as per commercial standards) .

Q. What storage conditions are optimal for maintaining stability?

- Guidelines : Store at 0–6°C in airtight, light-resistant containers under inert gas (N or Ar). The bromomethyl group is moisture-sensitive, and the cyano group may hydrolyze under acidic/basic conditions. Conduct stability studies via accelerated degradation tests (40°C/75% RH) to determine shelf life .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of the bromomethyl substituent?

- Mechanistic Insight : The cyano group at position 6 creates an electron-deficient aromatic ring, polarizing the C-Br bond in the bromomethyl group (position 2) and enhancing its susceptibility to nucleophilic substitution (S2). This electronic effect can accelerate reactions with amines or thiols but may also promote elimination (E2) under strong base conditions. Computational modeling (DFT) can quantify charge distribution and predict regioselectivity .

- Experimental Design : Compare reaction rates with analogs lacking the cyano group (e.g., methyl 2-bromomethylbenzoate) to isolate electronic effects.

Q. What strategies mitigate competing side reactions during functionalization of the bromomethyl group?

- Optimization Tactics :

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in S2 reactions.

- Temperature Control : Lower temperatures (0–25°C) reduce elimination byproducts.

- Protecting Groups : Temporarily protect the cyano group (e.g., as a silyl ether) if it interferes with primary reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.